1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine
Overview
Description
1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine (MMFP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMFP belongs to the class of piperazine derivatives, which are well-known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been shown to activate the p38 MAPK pathway, which plays a crucial role in regulating cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective activities. The compound has been shown to reduce the production of inflammatory cytokines and oxidative stress markers, thereby protecting cells from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound's low solubility and stability can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine. One potential avenue is to explore the compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, further studies are needed to optimize the synthesis and formulation of 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine to improve its solubility and stability.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-16(7-12-22-13)17(20)19-10-8-18(9-11-19)14-3-5-15(21-2)6-4-14/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJRKPOQTVPTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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